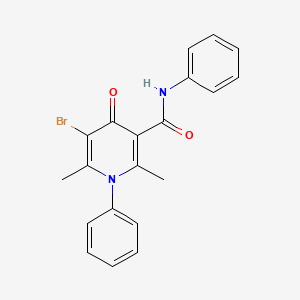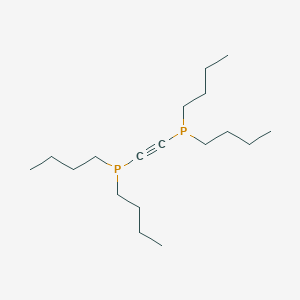
(Ethyne-1,2-diyl)bis(dibutylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethyne-1,2-diyl)bis(dibutylphosphane) is an organophosphorus compound that features a unique structure with two dibutylphosphane groups connected by an ethyne (acetylene) linker. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis(dibutylphosphane) typically involves the reaction of dibutylphosphane with an acetylene derivative. One common method is the coupling of dibutylphosphane with acetylene in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis(dibutylphosphane) would likely involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(Ethyne-1,2-diyl)bis(dibutylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphane derivatives.
Substitution: The ethyne linker can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Catalysts such as palladium or copper are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Ethyne-1,2-diyl)bis(dibutylphosphane) would yield phosphine oxides, while reduction could produce different phosphane derivatives.
科学的研究の応用
Chemistry
(Ethyne-1,2-diyl)bis(dibutylphosphane) is used as a ligand in coordination chemistry, where it can form complexes with various metal ions
Biology and Medicine
In biological and medicinal research, organophosphorus compounds are investigated for their potential as enzyme inhibitors and therapeutic agents. (Ethyne-1,2-diyl)bis(dibutylphosphane) may be explored for similar applications, although specific studies would be required to determine its efficacy and safety.
Industry
In industrial applications, (Ethyne-1,2-diyl)bis(dibutylphosphane) can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in materials science for the development of new materials with unique properties.
作用機序
The mechanism by which (Ethyne-1,2-diyl)bis(dibutylphosphane) exerts its effects depends on its specific interactions with molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
(Ethyne-1,2-diyl)bis(diphenylphosphane): Similar structure with diphenylphosphane groups instead of dibutylphosphane.
(Ethyne-1,2-diyl)bis(dimethylphosphane): Similar structure with dimethylphosphane groups.
(Ethyne-1,2-diyl)bis(diethylphosphane): Similar structure with diethylphosphane groups.
Uniqueness
(Ethyne-1,2-diyl)bis(dibutylphosphane) is unique due to the presence of dibutylphosphane groups, which can influence its reactivity and interactions with other molecules. The length and flexibility of the butyl chains may also affect the compound’s properties compared to its analogs with shorter or bulkier substituents.
特性
CAS番号 |
83978-07-8 |
|---|---|
分子式 |
C18H36P2 |
分子量 |
314.4 g/mol |
IUPAC名 |
dibutyl(2-dibutylphosphanylethynyl)phosphane |
InChI |
InChI=1S/C18H36P2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChIキー |
FROQBNNNLJCMSI-UHFFFAOYSA-N |
正規SMILES |
CCCCP(CCCC)C#CP(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)


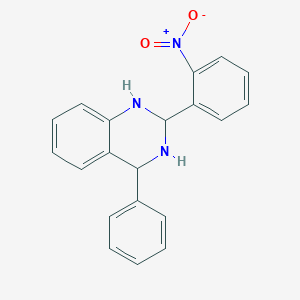
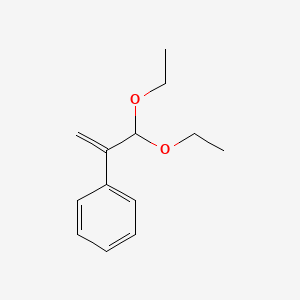
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

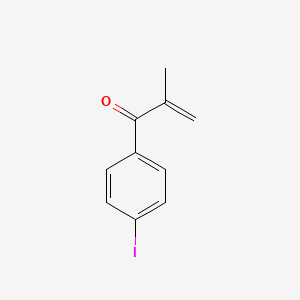
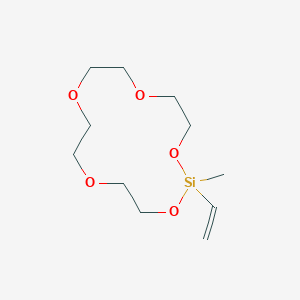
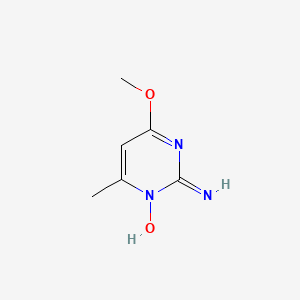
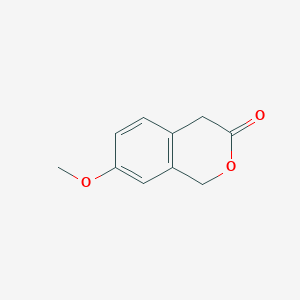
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
